molecular formula C25H32N2O5 B10998699 N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10998699
M. Wt: 440.5 g/mol
InChI Key: LBTFNYDTXMKDHV-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the 2-methylpropyl group. The final step involves the coupling of the indole derivative with the acetamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide include other indole derivatives and acetamide compounds with similar structural features.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C25H32N2O5/c1-17(2)25(18-9-10-22(30-4)23(15-18)31-5)26-24(28)16-32-21-8-6-7-20-19(21)11-12-27(20)13-14-29-3/h6-12,15,17,25H,13-14,16H2,1-5H3,(H,26,28)

InChI Key

LBTFNYDTXMKDHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)COC2=CC=CC3=C2C=CN3CCOC

Origin of Product

United States

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